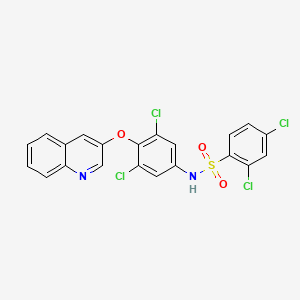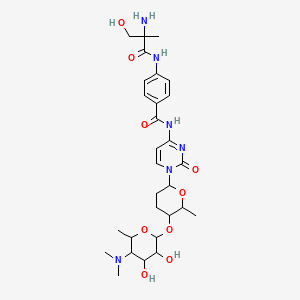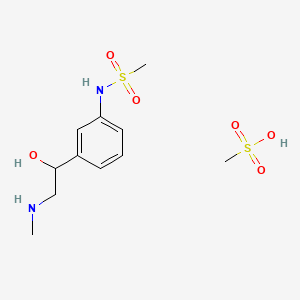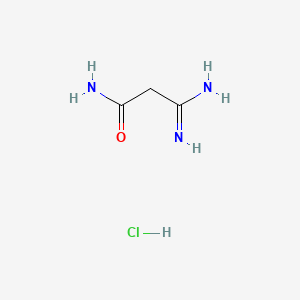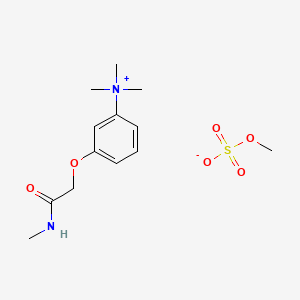
AMMONIUM, (m-(N-METHYLCARBAMOYLMETHOXY)PHENYL)TRIMETHYL-, METHYLSULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (m-(N-methylcarbamoylmethoxy)phenyl)trimethyl-, methylsulfate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Surface Activity
- A study by Liaw et al. (2001) focused on the aqueous solution and photophysical properties of cationic poly(trimethyl methacrylamidophenyl ammonium methylsulfate). This polymer exhibited ultraviolet absorption and fluorescence emission properties, with potential applications in materials science and chemical sensing.
Water Treatment and Flocculation
- Wang et al. (2009) researched a water-soluble cationic flocculant synthesized through dispersion polymerization in aqueous ammonium sulfate solution. This copolymer showed promising results as a flocculant, highlighting its potential use in water and wastewater treatment processes (Wang et al., 2009).
Ammonia Transport Mechanism
- The study of ammonia transport in bacteria by Zheng et al. (2004) contributes to understanding the role of ammonium in biological systems. They analyzed the crystal structure of AmtB in Escherichia coli, providing insights into the transport of ammonia and ammonium ions (Zheng et al., 2004).
Chemical Oxidative Polymerization
- Amer et al. (2013) explored the chemical oxidative polymerization of various aromatic diamines, including trimethyl-m-phenylenediamine, using ammonium persulfate. This research contributes to the field of polymer chemistry, particularly in synthesizing new polymeric materials (Amer et al., 2013).
Electrochemical Applications
- Sato et al. (2004) investigated the electrochemical properties of novel ionic liquids, including quaternary ammonium salts. Their research is relevant for developing new materials for electric double-layer capacitors and other electrochemical devices (Sato et al., 2004).
Eigenschaften
CAS-Nummer |
64049-79-2 |
|---|---|
Produktname |
AMMONIUM, (m-(N-METHYLCARBAMOYLMETHOXY)PHENYL)TRIMETHYL-, METHYLSULFATE |
Molekularformel |
C13H22N2O6S |
Molekulargewicht |
334.39 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[3-[2-(methylamino)-2-oxoethoxy]phenyl]azanium |
InChI |
InChI=1S/C12H18N2O2.CH4O4S/c1-13-12(15)9-16-11-7-5-6-10(8-11)14(2,3)4;1-5-6(2,3)4/h5-8H,9H2,1-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
LQNQMYQCZQBWBR-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CNC(=O)COC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
64049-79-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, (m-(N-methylcarbamoylmethoxy)phenyl)trimethyl-, methylsulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



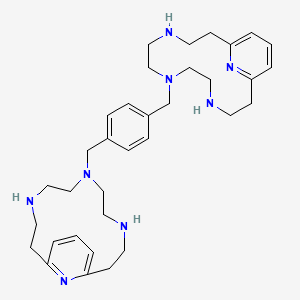
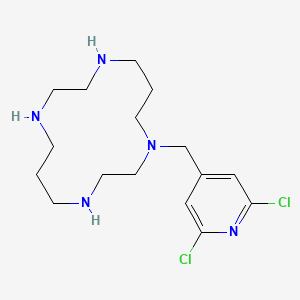
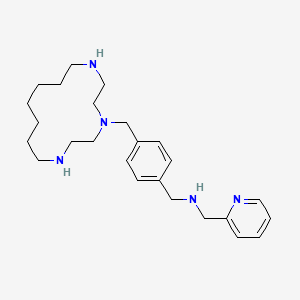
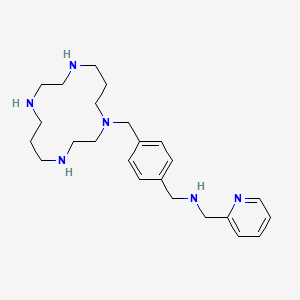
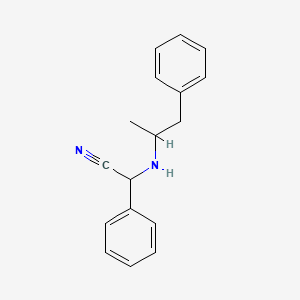
![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
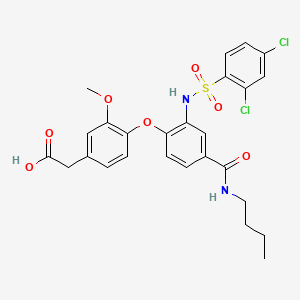
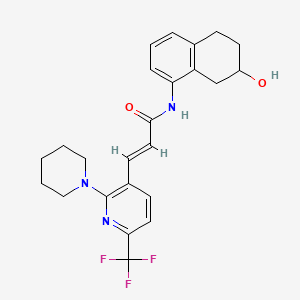
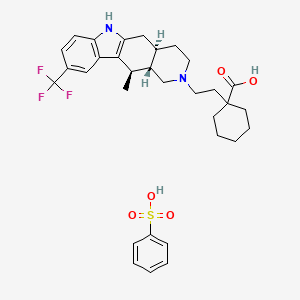
![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
